molecular formula C25H18ClN3O4S B11595118 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11595118
M. Wt: 491.9 g/mol
InChI Key: OEJLAMGCIOYMHE-RCCKNPSSSA-N
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Description

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the ethylphenoxy group, and the final coupling with the chlorobenzenesulfonyl group. The reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized to maximize yield and minimize waste, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques would also be common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzene or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation or cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms and aromatic rings.

    Heparinoids: These compounds share some structural similarities and are used in similar applications, particularly in medicine.

Uniqueness

What sets (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H18ClN3O4S

Molecular Weight

491.9 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C25H18ClN3O4S/c1-2-17-6-10-19(11-7-17)33-24-22(25(30)29-14-4-3-5-23(29)28-24)15-21(16-27)34(31,32)20-12-8-18(26)9-13-20/h3-15H,2H2,1H3/b21-15+

InChI Key

OEJLAMGCIOYMHE-RCCKNPSSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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